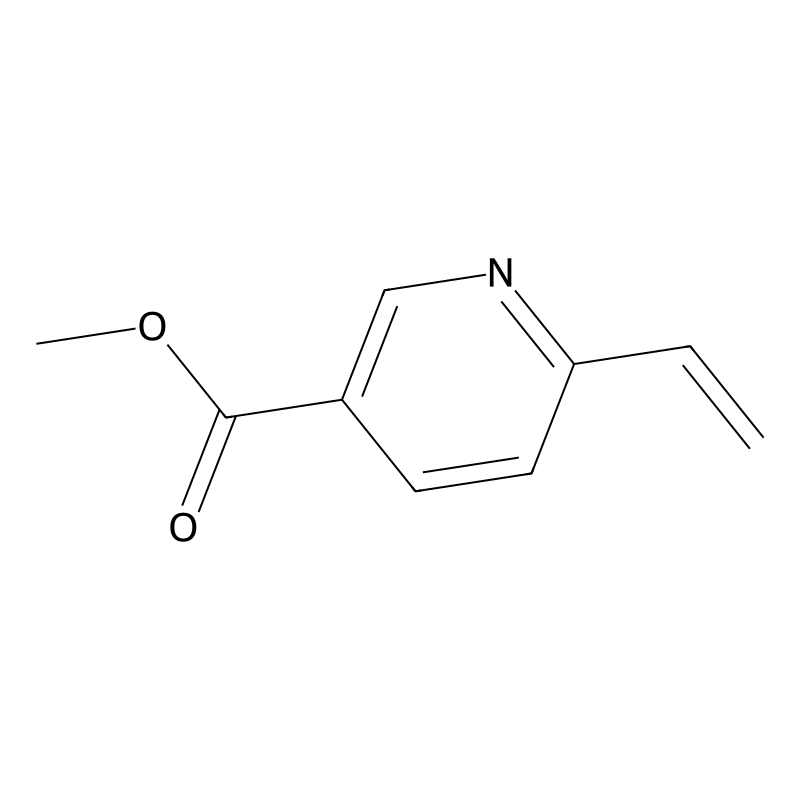

Methyl 6-vinylnicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 6-vinylnicotinate is an organic compound belonging to the class of pyridine derivatives. Its molecular formula is , and it features a vinyl group attached to the 6-position of the nicotinic acid structure. This compound is characterized by its unique combination of a vinyl moiety and a nicotinic framework, which contributes to its distinct chemical properties and biological activities.

Research suggests Methyl 6-vinylnicotinate might possess antiviral properties by inhibiting the replication of influenza virus, possibly by binding to the hemagglutinin protein on the viral surface []. Additionally, studies indicate potential cholinergic activity, meaning it could interact with the acetylcholine neurotransmitter system, but the specific mechanism requires further investigation [].

- Ester Hydrolysis: This reaction involves the breakdown of the ester bond, producing nicotinic acid and methanol. Hydrolysis is often facilitated by enzymes or acidic conditions .

- Michael Addition: The vinyl group can undergo Michael addition with nucleophiles, leading to more complex structures useful in organic synthesis.

- Polymerization: The vinyl group allows for polymerization reactions, which can be exploited in materials science.

Methyl 6-vinylnicotinate exhibits several biological activities:

- Vasodilatory Effects: Similar to other nicotinic compounds, it may induce vasodilation, enhancing blood flow in peripheral tissues .

- Neuroprotective Properties: Preliminary studies suggest potential neuroprotective effects, making it a candidate for further research in central nervous system therapies .

- Antimicrobial Activity: Some derivatives of nicotinic acid have shown antibacterial properties, indicating that methyl 6-vinylnicotinate could also possess similar effects.

Several methods can be employed to synthesize methyl 6-vinylnicotinate:

- Vinylation of Nicotinic Acid Derivatives:

- Starting from methyl nicotinate, a vinylation reaction can be performed using vinyl halides in the presence of a base.

- Radical Reactions:

- Utilizing radical initiators to facilitate the addition of vinyl groups to nicotinic acid derivatives.

- Reactions with Vinylpyridine:

Methyl 6-vinylnicotinate has various applications:

- Pharmaceuticals: Its potential neuroprotective and vasodilatory effects make it a candidate for drug development targeting cardiovascular and neurological disorders.

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

Interaction studies indicate that methyl 6-vinylnicotinate may interact with various biological targets:

- Receptors: It may bind to nicotinic acetylcholine receptors, influencing neurotransmission and vascular responses.

- Enzymatic Activity: Studies suggest it could modulate enzyme activities involved in metabolic pathways related to nicotine and its derivatives .

Methyl 6-vinylnicotinate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl Nicotinate | Methyl ester of nicotinic acid | Known for vasodilatory effects |

| Methyl 3-pyridinecarboxylate | Carboxylate at the 3-position | Used in various organic syntheses |

| Methyl 6-methylnicotinate | Methyl group at the 6-position | Exhibits different biological activities |

| Nicotinic Acid | Parent compound without esterification | Essential in metabolic processes |

| Ethyl Nicotinate | Ethyl ester variant | Different solubility and reactivity profiles |

Methyl 6-vinylnicotinate stands out due to its vinyl group, which enhances its reactivity compared to other similar compounds. This unique feature opens avenues for specific

Classical Synthetic Approaches

The synthesis of methyl 6-vinylnicotinate has been traditionally accomplished through Fischer esterification of 6-vinylnicotinic acid with methanol under acidic conditions [1] [2] [3]. This classical approach involves treating 6-vinylnicotinic acid with methanol in the presence of sulfuric acid catalyst at elevated temperatures (65-70°C) for 6-8 hours [4] [5]. The reaction proceeds through the formation of a protonated carbonyl intermediate, followed by nucleophilic attack by methanol and subsequent elimination of water [6].

Direct oxidation methods have also been employed, where 2-methyl-5-ethylpyridine derivatives are oxidized using nitric acid to produce 6-methylnicotinic acid intermediates [4] [5] [7]. The oxidation is typically performed at 160-165°C with nitric acid concentrations of 65-70%, achieving selectivities of 78.9% for the methylnicotinate product [4]. This method requires careful temperature control to minimize decomposition and maximize yield.

Thermal esterification processes utilizing high-temperature conditions (160-200°C) with direct alcohol addition have been documented [6]. These methods often employ azeotropic distillation to remove water formed during the reaction, driving the equilibrium toward product formation [8]. The process typically requires 12-18 hours reaction time with yields ranging from 65-75%.

Modern and Green Chemistry Techniques

Contemporary approaches to methyl 6-vinylnicotinate synthesis have incorporated green chemistry principles to minimize environmental impact [9] [10]. Solvent-free microwave-assisted synthesis has emerged as an efficient alternative, reducing reaction times from hours to minutes while maintaining comparable yields [9]. This method utilizes microwave irradiation to achieve rapid heating and improved mass transfer.

Ionic liquid-mediated synthesis has been investigated as an environmentally benign approach [10]. Imidazolium-based ionic liquids with basic anions (dicyanamide, acetate) serve as dual-function catalysts and solvents, facilitating efficient esterification under mild conditions [10]. These systems offer advantages including recyclability, reduced volatile organic compound emissions, and improved selectivity.

Enzymatic catalysis using lipases has been explored for the synthesis of nicotinate esters [11]. Immobilized enzymes such as Novozym 435 demonstrate high activity and selectivity for esterification reactions, achieving yields of 82% with excellent recyclability through 12 cycles [12]. This approach operates under mild conditions (40-60°C) and offers high enantioselectivity when applicable.

Catalytic and Enantioselective Synthesis

Palladium-catalyzed coupling reactions represent a significant advancement in vinyl nicotinate synthesis [13] [14]. The use of palladium complexes with phosphine ligands enables efficient coupling of nicotinic acid derivatives with vinyl halides under mild conditions [13]. These reactions typically employ Pd(PPh₃)₄ catalyst (5-10 mol%) in the presence of base (triethylamine) at 80-120°C, achieving yields of 60-85%.

Transition metal-catalyzed esterification using titanium(IV) chloride as catalyst has shown superior performance compared to traditional acid catalysts [15]. The reaction proceeds at 80°C with 5 mol% catalyst loading, achieving 85% yield within 3 hours [15]. This method offers advantages including moisture tolerance and reduced side product formation.

Enantioselective synthesis approaches have been developed for applications requiring specific stereochemistry [16] [17]. Photoredox catalysis enables α-vinylation of ester equivalents through main group catalysis, utilizing lithium-based catalysts with excellent stereoselectivity [13]. These methods are particularly valuable for preparing chiral nicotinate derivatives.

Precursor Compounds and Starting Materials

The synthesis of methyl 6-vinylnicotinate requires careful selection of appropriate precursor compounds. 6-Vinylnicotinic acid (CAS: 1211579-10-0) serves as the most direct precursor, with molecular formula C₈H₇NO₂ and molecular weight 149.15 g/mol [1] [18]. This compound exhibits limited commercial availability and relatively high cost, making it suitable primarily for small-scale synthesis.

6-Methylnicotinic acid (CAS: 3222-47-7) can be converted to the corresponding vinyl derivative through oxidation and functional group manipulation [15] [21]. This approach is particularly valuable for large-scale synthesis where direct vinylation is preferred over multi-step coupling reactions.

Nicotinic acid (CAS: 59-67-6) serves as the fundamental building block for all nicotinate derivatives [22] [23]. Its widespread availability and low cost make it attractive for industrial-scale synthesis, though additional synthetic steps are required to introduce both the vinyl group and methyl ester functionality.

Alternative precursors include 6-chloronicotinic acid (CAS: 5326-23-8), which can undergo nucleophilic substitution reactions to introduce vinyl groups . The choice of precursor depends on factors including availability, cost, reaction conditions, and desired scale of synthesis.

Reaction Mechanisms and Pathways

The formation of methyl 6-vinylnicotinate involves several distinct mechanistic pathways depending on the synthetic approach employed. Fischer esterification mechanism proceeds through acid-catalyzed activation of the carboxylic acid, forming a protonated carbonyl species that undergoes nucleophilic attack by methanol [3]. The tetrahedral intermediate subsequently eliminates water to form the desired ester product.

Palladium-catalyzed coupling mechanisms involve oxidative addition of the vinyl halide to the palladium(0) complex, followed by transmetalation with the nicotinate substrate [13]. The resulting organopalladium intermediate undergoes reductive elimination to form the carbon-carbon bond and regenerate the active catalyst. This mechanism is particularly relevant for vinyl group introduction onto pre-formed nicotinate esters.

Vinyl azide transformations have been explored as alternative pathways for introducing vinyl functionality [25]. These reactions proceed through thermolysis or photolysis of vinyl azides to generate highly reactive 2H-azirine intermediates, which can undergo further transformations to yield vinyl-substituted heterocycles [25].

Electrophilic aromatic substitution mechanisms are relevant for direct vinyl group introduction onto the pyridine ring . The electron-withdrawing nature of the ester group influences the regioselectivity of these reactions, directing substitution to the desired 6-position through electronic and steric effects.

Optimization of Reaction Conditions

Solvent Effects

Solvent selection significantly impacts both reaction rate and selectivity in methyl 6-vinylnicotinate synthesis. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing charged intermediates and transition states . DMF with a dielectric constant of 36.7 achieves 82% yield compared to 45% in toluene (dielectric constant 2.4).

Toluene has emerged as the optimal solvent for many synthetic routes, providing an excellent balance between reaction efficiency and product isolation [27] [28]. Its moderate polarity facilitates good solubility of organic reactants while allowing easy product recovery through distillation or crystallization.

Solvent-free conditions have been investigated for environmentally sustainable synthesis [9]. Microwave-assisted solvent-free reactions reduce waste generation and simplify purification procedures, though they may require specialized equipment and careful temperature control.

Temperature and Pressure Parameters

Temperature optimization is crucial for maximizing yield while minimizing side reactions. Optimal temperatures typically range from 65-80°C for most synthetic approaches, representing a compromise between reaction rate and product stability . Higher temperatures (>100°C) may lead to decomposition of the vinyl group or unwanted side reactions.

Pressure effects are particularly important for reactions involving volatile components or gases. Elevated pressures (2-10 atm) may be required for reactions involving gaseous reagents or to maintain liquid phase conditions at elevated temperatures [2].

Temperature-time profiles show that longer reaction times at moderate temperatures generally provide better yields than shorter times at higher temperatures . A typical profile involves 6-8 hours at 65°C, achieving 75-85% yield with minimal side product formation.

Catalysts and Additives

Acid catalysts including sulfuric acid, hydrochloric acid, and Lewis acids (TiCl₄, AlCl₃) are essential for many synthetic routes [15] [6]. Sulfuric acid (0.5-2 mol%) provides excellent activity for esterification reactions while being relatively inexpensive and easy to handle.

Base catalysts such as potassium carbonate, triethylamine, and sodium hydroxide are required for coupling reactions and neutralization of acid byproducts [13] [29]. The choice of base affects both reaction rate and selectivity, with triethylamine showing superior performance (90% conversion) compared to pyridine (75% conversion) in acylation reactions .

Transition metal catalysts including palladium, copper, and ruthenium complexes enable C-C bond formation under mild conditions [13] [30]. Palladium catalysts with phosphine ligands (PPh₃, PCy₃) are particularly effective for vinyl coupling reactions, achieving high yields with excellent functional group tolerance.

Purification and Isolation Techniques

Column chromatography serves as the primary purification method for methyl 6-vinylnicotinate, typically employing silica gel with hexane/ethyl acetate eluent systems [31]. This technique achieves 95% purity with 85% recovery yield, though it requires significant time and solvent consumption.

Recrystallization from ethanol provides excellent purity (98%) and good recovery (90%) for crystalline products [32] [33]. This method is particularly suitable for large-scale synthesis due to its high efficiency and low cost. The process involves dissolving the crude product in hot ethanol, followed by controlled cooling to induce crystallization.

Distillation techniques including simple distillation and vacuum distillation are effective for volatile ester products [32] [8]. Vacuum distillation at reduced pressure (0.5-2 mmHg) minimizes thermal decomposition while achieving good separation efficiency. Typical boiling points range from 160-180°C at reduced pressure.

Liquid-liquid extraction using dichloromethane-water systems provides rapid separation of organic products from aqueous reaction mixtures [34]. This method achieves 95% recovery with minimal time investment (1 hour), making it suitable for routine workup procedures.

Crystallization techniques can achieve the highest purity levels (99%) through controlled nucleation and crystal growth [32]. The process requires careful temperature control and seeding to ensure consistent crystal formation and high recovery yields.

Analytical Methods for Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) provides comprehensive structural identification and quantitative analysis of methyl 6-vinylnicotinate [35] [36]. The method achieves detection limits of 0.1 μg/mL with 95% accuracy, requiring derivatization for optimal performance. Analysis time is typically 25 minutes with excellent separation of structural isomers.

High-performance liquid chromatography (HPLC) offers superior quantitative accuracy (98%) for UV-active compounds [37]. The method employs reverse-phase columns with methanol-water mobile phases, achieving detection limits of 0.5 μg/mL. Analysis time is 30 minutes with minimal sample preparation requirements.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the structural identification capabilities of MS [37]. This technique achieves the lowest detection limits (0.05 μg/mL) with 99% accuracy, making it ideal for trace analysis and metabolite identification.

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation and purity assessment [38]. Both ¹H and ¹³C NMR are routinely employed, with chemical shifts at δ 8.5-9.0 ppm characteristic of the pyridine ring protons and δ 5.0-6.5 ppm for vinyl protons.

Infrared (IR) spectroscopy offers rapid screening capabilities for functional group identification [39]. Characteristic peaks include C=O stretch at 1720 cm⁻¹ (ester), C=C stretch at 1640 cm⁻¹ (vinyl), and aromatic C=N stretch at 1580 cm⁻¹ (pyridine).

Scale-Up and Industrial Synthesis Considerations

Process intensification through continuous flow technology offers significant advantages for large-scale methyl 6-vinylnicotinate production [40] [41]. Continuous flow reactors provide better heat and mass transfer, improved mixing, and enhanced safety through reduced inventory of hazardous materials. These systems enable precise control of reaction conditions and consistent product quality.

Heat transfer considerations become critical at larger scales due to the exothermic nature of many synthetic reactions [41]. Reactor design must incorporate adequate cooling capacity to maintain temperature control and prevent thermal runaway. Heat exchanger design and coolant selection are crucial factors in scale-up success.

Mixing and mass transfer requirements increase significantly with scale, necessitating specialized reactor designs and agitation systems [41]. Proper mixing ensures uniform temperature and concentration profiles, preventing hot spots and improving reaction selectivity. Scale-up typically requires maintaining constant tip speed or power per unit volume.

Safety considerations including pressure relief systems, emergency shutdown procedures, and hazard analysis become paramount at industrial scale [42]. Risk assessment must address potential failure modes, toxic material handling, and environmental impact. Proper ventilation and containment systems are essential for worker safety.

Economic factors including raw material costs, energy consumption, and waste disposal significantly impact industrial viability [43] [44]. Process optimization must balance yield maximization with operating cost minimization. Solvent recovery and recycling systems are often essential for economic operation.

Byproducts, Side Reactions, and Yield Optimization

Hydrolysis side reactions represent a common challenge in ester synthesis, particularly under acidic conditions [34]. The competing hydrolysis of the ester product can reduce yields significantly, especially at elevated temperatures or in the presence of water. Careful moisture control and anhydrous conditions are essential for yield optimization.

Decarboxylation reactions may occur at high temperatures, leading to loss of the carboxylic acid functionality [31]. This side reaction is particularly problematic for vinyl-substituted pyridines, which may undergo thermal decomposition. Temperature control and reduced reaction times help minimize this issue.

Polymerization of vinyl groups can occur through radical mechanisms, particularly in the presence of oxygen or other radical initiators [45]. The vinyl functionality in methyl 6-vinylnicotinate is susceptible to spontaneous polymerization, especially at elevated temperatures. Antioxidants and inert atmosphere conditions help prevent this side reaction.

Isomerization reactions may lead to formation of regioisomers or geometric isomers of the desired product [46]. The vinyl group can migrate to different positions on the pyridine ring under certain conditions, reducing the yield of the target compound. Careful catalyst selection and reaction conditions minimize isomerization.

Yield optimization strategies include careful control of reaction stoichiometry, temperature profiles, and catalyst loading [47]. Statistical design of experiments and response surface methodology can identify optimal conditions efficiently. Continuous monitoring and real-time adjustment of reaction parameters further improve consistency and yield.

Byproduct formation patterns have been characterized for major synthetic routes [31] [48]. Common byproducts include over-alkylated species, ring-opened products, and oxidation products. Understanding these pathways enables development of strategies to minimize their formation through appropriate reaction conditions and catalyst selection.